Reversible One-Electron Reduction at −1.76 V vs SCE: 2-Phenyl-1,3-benzothiaphosphole as a Stable Electron Acceptor
2-Phenyl-1,3-benzothiaphosphole (3a) exhibits a fully reversible one-electron reduction at Ered = −1.76 V vs SCE with ΔEred = 81 mV in 0.10 M nBu4NPF6 / MeCN, indicating stable radical anion formation. In contrast, 2-aryl-1,3-benzoxaphospholes require more negative potentials for reduction (E1/2 ≈ −1.99 V vs SCE in THF/0.1 M [nBu4N][BF4]) and several analogues (p-C6H4Br, p-C6H4Cl) show irreversible reduction processes. Among the benzothiaphosphole series itself, electron-deficient derivatives shift the reduction anodically: the p-CN analogue (3e) reduces at −1.41 V with a second reduction at −1.91 V, while the p-OMe analogue (3b) reduces at a more negative −1.85 V [1][2].
| Evidence Dimension | First reduction potential (Ered / E1/2) and reversibility |
|---|---|
| Target Compound Data | Ered = −1.76 V vs SCE; reversible (ΔEred = 81 mV); 1e− process |
| Comparator Or Baseline | 2-Aryl-1,3-benzoxaphospholes: E1/2 ≈ −1.99 V vs SCE (exceptions irreversible); 3b (p-OMe-BTP): −1.85 V; 3e (p-CN-BTP): −1.41 V and −1.91 V |
| Quantified Difference | ΔE = +0.23 V (3a vs oxaphosphole baseline); ΔE = +0.09 V (3a vs 3b); ΔE = −0.35 V (3a vs 3e first reduction) |
| Conditions | 3a: 0.10 M nBu4NPF6 in MeCN, vs SCE; Oxaphospholes: 0.1 M [nBu4N][BF4] in THF, vs SCE |
Why This Matters
The fully reversible reduction at a potential intermediate between oxaphosphole and more electron-deficient thiaphosphole analogues positions 3a as a tunable n-type building block for organic electronics where stable electron injection and transport are required.
- [1] Worch, J. C.; Chirdon, D. N.; Maurer, A. B.; Qiu, Y.; Geib, S. J.; Bernhard, S.; Noonan, K. J. T. J. Org. Chem. 2013, 78 (15), 7462–7469. View Source
- [2] Washington, M. P.; Gudimetla, V. B.; Laughlin, F. L.; Deligonul, N.; He, S.; Payton, J. L.; Simpson, M. C.; Protasiewicz, J. D. Organometallics 2011, 30 (7), 1957–1965. View Source
